REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].Cl[C:8]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:9]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.Cl>C([O-])(=O)C.C([O-])(=O)C.[Pd+2].O1CCOCC1>[F:22][C:20]1[CH:21]=[CH:8][C:9]2[NH:10][C:11]3[C:16]([C:18]=2[CH:19]=1)=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3 |f:0.1,3.4,6.7.8|
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Name
|
|
Quantity
|
7.218 g
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Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC2=CC=C(C=C2)F)C=CC(=C1)F
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Name
|
|
Quantity
|
0.305 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
0.169 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The tube was sealed under nitrogen
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
|
EXTRACTION
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Details
|
extracted with methylene chloride (3×50 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (anhydrous sodium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (20-50% methylene chloride/hexanes)
|
Type
|
WASH
|
Details
|
The solids were rinsed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=2NC3=CC=C(C=C3C2C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |